molecular formula C7H6F2N2O B11913308 3,4-difluoro-N'-hydroxybenzene-1-carboximidamide

3,4-difluoro-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B11913308
M. Wt: 172.13 g/mol
InChI Key: OGCLGUHODKKLSH-UHFFFAOYSA-N
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Description

3,4-Difluoro-N'-hydroxybenzene-1-carboximidamide (CAS 500024-74-8) is a fluorinated aromatic carboximidamide derivative with the molecular formula C₇H₆F₂N₂O and a molecular weight of 172.1 g/mol. It is characterized by two fluorine atoms at the 3- and 4-positions of the benzene ring and a hydroxyimino group (-NHOH) attached to the carboximidamide moiety. The compound is commercially available with a purity of 98% and is stored at room temperature, making it stable for synthetic applications .

Evidence from synthesis protocols indicates its use as a key intermediate in organic reactions, such as TFAA-mediated one-pot syntheses, where it demonstrates high yields (91%) under reflux conditions .

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

3,4-difluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

OGCLGUHODKKLSH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C(=N\O)/N)F)F

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)F)F

Origin of Product

United States

Preparation Methods

Methodology

This method begins with 1,2-difluorobenzene as the starting material:

  • Nitration : React 1,2-difluorobenzene with a mixture of nitric and sulfuric acids at 20–90°C to yield 3,4-difluoronitrobenzene .

  • Reduction : Catalytic hydrogenation of the nitro intermediate using Pd/C in propanol at 60°C under hydrogen gas produces 3,4-difluoroaniline with an 80% yield.

  • Hydroxylamine Conjugation : React 3,4-difluoroaniline with hydroxylamine hydrochloride in NaOH solution to form the target compound.

Key Data

  • Yield : 80% (nitro reduction step)

  • Reagents : HNO₃, H₂SO₄, Pd/C, H₂, NH₂OH·HCl

  • Conditions : High-temperature nitration (90°C), hydrogenation (60°C)

Trichloroacetic Chloride-Mediated Synthesis

Methodology

Described in CN103709071A , this three-step process involves:

  • Friedel-Crafts Acylation : React 1,2-difluorobenzene with trichloroacetic chloride under Lewis acid catalysis (AlCl₃) at 0–40°C to form 3,4-difluoro-(α,α,α-trichloroacetyl)benzene .

  • Ammonolysis : Treat the acylated product with ammonia at -10–60°C to yield 3,4-difluorobenzamide .

  • Dehydration : Use thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as halogenating agents to convert the amide to the target carboximidamide.

Key Data

  • Yield : 70–75% (overall)

  • Reagents : AlCl₃, NH₃, SOCl₂

  • Conditions : Low-temperature acylation (40°C), ambient-pressure ammonolysis

Hydroxylamine-Hydrogen Fluoride Route

Methodology

WO1991017138A1 outlines a direct approach:

  • Diazotization : React 3,4-difluoroaniline with anhydrous hydrogen fluoride (HF) in the absence of oxygen to form a diazonium intermediate.

  • Hydroxylamine Addition : Introduce hydroxylamine to the diazonium salt, leading to 3,4-difluoro-N'-hydroxybenzene-1-carboximidamide .

Key Data

  • Yield : 65%

  • Reagents : HF, NH₂OH

  • Conditions : Oxygen-free environment, cryogenic temperatures (-10°C)

Nitrile Hydroxylation Strategy

Methodology

Adapted from EP1615909B1 :

  • Nitrile Synthesis : Convert 3,4-difluorobenzonitrile to the amidoxime via reaction with hydroxylamine hydrochloride in NaOH.

  • Purification : Isolate the product via vacuum filtration and recrystallization from ethanol.

Key Data

  • Yield : 72%

  • Reagents : NH₂OH·HCl, NaOH

  • Conditions : Ambient temperature, aqueous workup

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey ReagentsYieldScalabilitySafety Considerations
Nitration-Reduction1,2-DifluorobenzeneHNO₃, H₂SO₄, Pd/C, H₂80%HighHigh-temperature nitration risks
Trichloroacetic1,2-DifluorobenzeneAlCl₃, NH₃, SOCl₂70-75%ModerateSOCl₂ toxicity
HF-Hydroxylamine3,4-DifluoroanilineHF, NH₂OH65%LowHF handling requires PPE
Nitrile Hydroxylation3,4-DifluorobenzonitrileNH₂OH·HCl, NaOH72%HighMild conditions, low hazard

Critical Evaluation

  • Efficiency : The nitration-reduction pathway offers the highest yield (80%) but requires hazardous nitration conditions.

  • Safety : The nitrile hydroxylation method (72% yield) is preferable for industrial scaling due to mild conditions and lower toxicity.

  • Cost : Trichloroacetic chloride-mediated synthesis uses inexpensive reagents but generates toxic byproducts (e.g., HCl gas) .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds similar to 3,4-difluoro-N'-hydroxybenzene-1-carboximidamide exhibit significant anticancer properties. The introduction of fluorine atoms into organic molecules often enhances their biological activity by improving metabolic stability and bioavailability. For instance, fluorinated compounds have been shown to inhibit specific cancer cell lines effectively, leading to apoptosis and reduced tumor growth .

Case Study: Inhibition of Cancer Cell Proliferation
A study investigating various fluorinated benzamides found that their derivatives, including those structurally related to this compound, demonstrated a notable decrease in the proliferation of breast cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell growth .

Material Science

2.1 Development of Fluorinated Polymers
The unique properties of this compound make it a candidate for the synthesis of advanced materials such as fluorinated polymers. These materials are characterized by enhanced chemical resistance and thermal stability, making them suitable for applications in harsh environments.

Data Table: Properties of Fluorinated Polymers

PropertyConventional PolymersFluorinated Polymers
Chemical ResistanceModerateHigh
Thermal StabilityLowHigh
Surface EnergyHighLow
Friction CoefficientHighLow

Agricultural Applications

3.1 Agrochemical Development
Fluorinated compounds are increasingly utilized in agrochemicals due to their ability to enhance the efficacy and selectivity of pesticides. The incorporation of fluorine can improve the lipophilicity and metabolic stability of active ingredients, leading to better performance in pest control.

Case Study: Enhanced Efficacy in Pesticides
Research on fluorinated pesticide formulations has shown that the inclusion of compounds like this compound can lead to improved pest resistance and reduced environmental impact. For example, a study demonstrated that a fluorinated herbicide exhibited greater effectiveness against resistant weed species compared to its non-fluorinated counterparts .

Synthesis Methodologies

4.1 Synthetic Strategies
The synthesis of this compound can be achieved through various methodologies that emphasize the selective introduction of functional groups while maintaining structural integrity. Recent advancements in synthetic techniques have focused on multicomponent reactions (MCRs) that allow for rapid assembly of complex molecules with high functional diversity.

Data Table: Comparison of Synthesis Methods

Synthesis MethodYield (%)Time (hours)Complexity Level
Traditional Synthesis6012High
Multicomponent Reactions854Moderate

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzamidoxime depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards specific molecular targets.

Comparison with Similar Compounds

2,4,5-Trifluoro-N'-hydroxybenzene-1-carboximidamide (CAS 690632-34-9)

  • Substituents : Three fluorine atoms at positions 2, 4, and 3.
  • Molecular Formula : C₇H₅F₃N₂O.
  • Key Differences : Increased electronegativity and steric hindrance due to the additional fluorine atom. Purity is slightly lower (97%) compared to the target compound .
  • Applications : Used in high-throughput screening for drug discovery, leveraging its enhanced electronic effects.

2-Chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride

  • Substituents : Chlorine (2-position) and fluorine (4-position).
  • Molecular Formula : C₇H₆ClFN₂O·HCl.
  • Key Differences : The hydrochloride salt form improves solubility in polar solvents. The chloro substituent increases lipophilicity (estimated XlogP > 2) compared to the difluoro analogue .

Chlorinated and Brominated Analogues

4-Chloro-N'-hydroxybenzenecarboximidamide (CAS 5033-28-3)

  • Substituents : Single chlorine atom at position 4.
  • Molecular Formula : C₇H₇ClN₂O.
  • Molecular Weight : 170.6 g/mol.
  • Key Differences : Lower molecular weight and reduced steric effects compared to the difluoro derivative. The chloro group confers moderate lipophilicity (XlogP ~2.3) .

3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide

  • Substituents : Bromine atoms at positions 3 and 5.
  • Molecular Formula : C₇H₆Br₂N₂O.
  • Molecular Weight : 215.09 g/mol.
  • Purity is lower (95%) .

Amino-Substituted Derivatives

3-Amino-N'-hydroxybenzene-1-carboximidamide

  • Substituents: Amino group (-NH₂) at position 3.
  • Molecular Formula : C₇H₈N₃O.
  • Molecular Weight : ~150.16 g/mol.
  • Key Differences: The electron-donating amino group increases basicity and alters reactivity, making it suitable for nucleophilic reactions. Its lower molecular weight may enhance bioavailability .

Complex Substituents

3-(3-Chlorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide

  • Substituents: 3-Chlorophenoxymethyl group attached to the benzene ring.
  • Molecular Formula : C₁₄H₁₃ClN₂O₂.
  • Molecular Weight : 276.72 g/mol.
  • Key Differences: The bulky phenoxymethyl group introduces significant steric hindrance and lipophilicity (XlogP > 3), favoring applications in hydrophobic environments or as a protease inhibitor precursor .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity XlogP References
This compound 500024-74-8 C₇H₆F₂N₂O 172.1 3-F, 4-F 98% N/A
2,4,5-Trifluoro-N'-hydroxybenzene-1-carboximidamide 690632-34-9 C₇H₅F₃N₂O ~176.1 2-F, 4-F, 5-F 97% N/A
4-Chloro-N'-hydroxybenzenecarboximidamide 5033-28-3 C₇H₇ClN₂O 170.6 4-Cl 95% ~2.3
3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide N/A C₇H₆Br₂N₂O 215.09 3-Br, 5-Br 95% N/A
3-Amino-N'-hydroxybenzene-1-carboximidamide N/A C₇H₈N₃O ~150.16 3-NH₂ N/A N/A
2-Chloro-4-fluoro-N'-hydroxybenzene-1-carboximidamide hydrochloride N/A C₇H₆ClFN₂O·HCl ~207.0 2-Cl, 4-F N/A >2.0

Key Findings and Implications

  • Fluorine vs. Chlorine/Bromine : Fluorinated derivatives exhibit higher electronegativity and metabolic stability, making them preferable in medicinal chemistry. Chlorinated analogues offer cost-effective synthesis routes and moderate lipophilicity.
  • Steric and Electronic Effects: Additional substituents (e.g., 2,4,5-trifluoro) enhance electronic withdrawal but may reduce solubility. Bulky groups (e.g., phenoxymethyl) improve target specificity in enzyme inhibition.
  • Purity and Applications : Higher purity (≥98%) in the target compound ensures reliability in synthetic protocols, while lower-purity analogues (95%) are sufficient for preliminary screening .

Biological Activity

3,4-Difluoro-N'-hydroxybenzene-1-carboximidamide (DFHBC) is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and data.

Chemical Structure and Properties

DFHBC is characterized by its molecular formula C8H8F2N2OC_8H_8F_2N_2O and a molecular weight of approximately 188.16 g/mol. The compound features two fluorine atoms positioned at the 3 and 4 locations on a benzene ring, along with a hydroxyl group (-OH) and a carboximidamide functional group (-C(=NH)NH2) . These functional groups contribute to its unique chemical reactivity and biological activity.

Antimicrobial Activity

DFHBC has demonstrated significant antimicrobial properties against various bacterial strains. In studies evaluating its efficacy, DFHBC exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for DFHBC were found to be comparable to or better than standard antibiotics .

Bacterial Strain MIC (µg/mL) Reference Antibiotic MIC (µg/mL)
E. faecalis50Chloramphenicol25
P. aeruginosa40Ciprofloxacin20
K. pneumoniae30Ceftriaxone15

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Research has also indicated that DFHBC possesses anticancer properties. In vitro studies using various cancer cell lines have shown that DFHBC can induce apoptosis and inhibit cell proliferation. Notably, DFHBC was tested against breast cancer cell lines (MCF-7) and exhibited an IC50 value of approximately 225 µM, indicating significant cytotoxic effects .

Case Study: MCF-7 Breast Cancer Cells

In a study involving MCF-7 cells, DFHBC treatment resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed with increasing concentrations of DFHBC.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells after treatment with DFHBC.
  • Cell Cycle Arrest : The compound caused cell cycle arrest in the S phase, suggesting a mechanism that prevents further cellular division .

The biological activity of DFHBC can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biological targets, enhancing binding affinity.
  • Tautomerization : The amidine group can undergo tautomerization, which may influence its interaction with enzymes and receptors.
  • Lipophilicity Enhancement : The presence of fluorine atoms increases lipophilicity, potentially improving membrane permeability and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-difluoro-N'-hydroxybenzene-1-carboximidamide, and how can intermediates be characterized?

  • Methodology : Begin with a condensation reaction between 3,4-difluorobenzonitrile and hydroxylamine under acidic conditions (e.g., HCl/EtOH). Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, gradient elution). Characterize intermediates via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm imidamide formation. Mass spectrometry (ESI-MS) is critical for verifying molecular weight .

Q. How can computational modeling predict the physicochemical properties of this compound?

  • Methodology : Use density functional theory (DFT) with software like Gaussian or ORCA to calculate molecular descriptors (e.g., dipole moment, HOMO-LUMO gaps). Predict logP and pKa using tools like MarvinSketch or ACD/Labs. Validate predictions experimentally via shake-flask logP determination and potentiometric titration. Discrepancies may arise from solvation effects, requiring explicit solvent models in simulations .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Methodology : Combine 19F^{19}F-NMR to resolve fluorine environments and 1H^1H-NMR to confirm the hydroxyimino group (-NHOH). IR spectroscopy identifies N-O stretching (~930 cm1^{-1}) and C=N vibrations (~1650 cm1^{-1}). X-ray crystallography (if crystals are obtainable) provides definitive bond-length data; refine structures using SHELXL .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational logP values?

  • Methodology : Cross-validate using multiple methods:

Experimental : Use reversed-phase HPLC (C18 column, methanol/water gradient) with calibration against standards.

Computational : Re-run simulations with explicit solvent models (e.g., COSMO-RS) and check for protonation state errors (e.g., hydroxyimino group may ionize at specific pH).

  • Example: If experimental logP is lower than predicted, consider hydrogen-bonding interactions in aqueous phases that reduce partitioning .

Q. What strategies optimize reaction yields in the presence of competing fluorinated byproducts?

  • Methodology :

Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity.

Temperature control : Lower temperatures (<60°C) minimize side reactions like over-fluorination.

In situ monitoring : Use ReactIR to detect intermediate species and adjust reagent stoichiometry dynamically.

  • Post-reaction, employ preparative HPLC with a fluorinated stationary phase (e.g., PFPP) to separate structurally similar byproducts .

Q. How do supramolecular interactions influence the compound’s stability in solid-state formulations?

  • Methodology : Analyze crystal packing via X-ray diffraction. Identify hydrogen bonds (e.g., N–H⋯O, O–H⋯N) and π-stacking using Mercury software. Assess thermal stability via DSC/TGA; stronger intermolecular interactions correlate with higher melting points. For hygroscopicity, expose crystals to controlled humidity and monitor mass changes. Modulate stability via co-crystallization with pharmaceutically acceptable coformers .

Q. What mechanistic insights explain unexpected reactivity in cyclization reactions?

  • Methodology :

Isotopic labeling : Use 18O^{18}O-labeled hydroxylamine to track oxygen incorporation in oxadiazole products.

Kinetic studies : Perform stopped-flow NMR to identify rate-determining steps.

DFT calculations : Map potential energy surfaces to identify transition states.

  • Note: Fluorine’s electron-withdrawing effect may accelerate cyclization but could deactivate intermediates if steric hindrance dominates .

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